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molecular formula C6H9N3O2 B115403 4-(1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 158147-52-5

4-(1H-1,2,4-triazol-1-yl)butanoic acid

Cat. No. B115403
M. Wt: 155.15 g/mol
InChI Key: CHXJINAQOAKBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06136826

Procedure details

0.5 g of 5% palladium carbon was added to a solution of 11 g of benzyl 4-(1,2,4-triazol-1-yl)butyrate in 150 ml of ethanol. The mixture was stirred at a hydrogen pressure of 1 atm. at room temperature for 1 hour. Thereto was added 100 ml of ethanol. The mixture was heated and made uniform. Palladium carbon was collected by filtration and washed with ethanol. The filtrate and the washings were combined and concentrated under reduced pressure. To the residue was added a small amount of ethanol. The resulting insolubles were collected by filtration to obtain 6.2 g of 4-(1,2,4-triazol-1-yl)butyric acid as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl 4-(1,2,4-triazol-1-yl)butyrate
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8][C:9]([O:11]CC2C=CC=CC=2)=[O:10])[CH:5]=[N:4][CH:3]=[N:2]1.[H][H]>C(O)C.[C].[Pd]>[N:1]1([CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[N:4][CH:3]=[N:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
benzyl 4-(1,2,4-triazol-1-yl)butyrate
Quantity
11 g
Type
reactant
Smiles
N1(N=CN=C1)CCCC(=O)OCC1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
palladium carbon
Quantity
0.5 g
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
FILTRATION
Type
FILTRATION
Details
Palladium carbon was collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added a small amount of ethanol
FILTRATION
Type
FILTRATION
Details
The resulting insolubles were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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